2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide
Overview
Description
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of multiple halogen atoms, a nitro group, and a methoxy group, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-dichlorobenzoyl chloride with 2,2,2-trichloroethylamine in the presence of a base such as triethylamine. This reaction forms an intermediate, which is then reacted with 2-methoxy-5-nitroaniline to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate purification steps such as recrystallization and chromatography to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the compound .
Scientific Research Applications
2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic properties, including antitumor and antimicrobial activities.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide involves its interaction with specific molecular targets. For example, as a potential DHFR inhibitor, the compound binds to the active site of the enzyme, preventing the reduction of dihydrofolate to tetrahydrofolate. This inhibition disrupts the synthesis of nucleotides, ultimately affecting DNA replication and cell division .
Comparison with Similar Compounds
Similar Compounds
- 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-6-methylanilino)carbothioyl]amino}ethyl)benzamide
- 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2,4-dibromo-5-methylanilino)carbothioyl]amino}ethyl)benzamide
Uniqueness
Compared to similar compounds, 2,4-dichloro-N-(2,2,2-trichloro-1-{[(2-methoxy-5-nitroanilino)carbothioyl]amino}ethyl)benzamide is unique due to the presence of the methoxy and nitro groups
Properties
IUPAC Name |
2,4-dichloro-N-[2,2,2-trichloro-1-[(2-methoxy-5-nitrophenyl)carbamothioylamino]ethyl]benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13Cl5N4O4S/c1-30-13-5-3-9(26(28)29)7-12(13)23-16(31)25-15(17(20,21)22)24-14(27)10-4-2-8(18)6-11(10)19/h2-7,15H,1H3,(H,24,27)(H2,23,25,31) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UAAMHMAFFRDURS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])NC(=S)NC(C(Cl)(Cl)Cl)NC(=O)C2=C(C=C(C=C2)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13Cl5N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
546.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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